tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate
Overview
Description
Tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to an amino-cyclopropylpropyl moiety This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-2-cyclopropylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-butyl chloroformate+2-amino-2-cyclopropylpropylamine→tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, isocyanates.
Oxidation and Reduction: Hydrogen peroxide, sodium borohydride.
Major Products Formed
Hydrolysis: 2-amino-2-cyclopropylpropylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during multi-step syntheses. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection strategy is crucial in the synthesis of complex molecules, such as peptides and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-aminophenyl)carbamate
- tert-butyl N-(2-amino-2-methylpropyl)carbamate
Uniqueness
Tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and rigidity to the molecule. This can influence the reactivity and selectivity of the compound in various chemical reactions. The cyclopropyl group also adds a level of complexity to the molecule, making it a valuable intermediate in the synthesis of more complex structures.
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-cyclopropylpropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-11(4,12)8-5-6-8/h8H,5-7,12H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRPKDHEVZDZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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